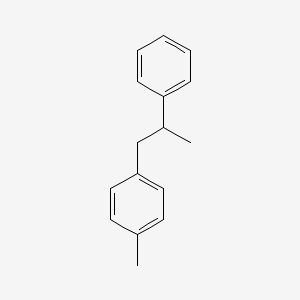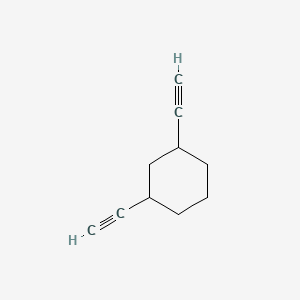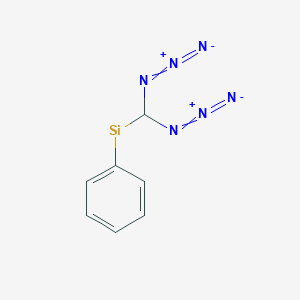
1-Methyl-4-(2-phenylpropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Phenylethyl)xylene is an organic compound with the molecular formula C16H18. It is a derivative of xylene, where one of the hydrogen atoms on the benzene ring is replaced by a (1-phenylethyl) group. This compound is part of the aromatic hydrocarbons family and is known for its unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
(1-Phenylethyl)xylene can be synthesized through several methods, including Friedel-Crafts alkylation. This reaction involves the alkylation of xylene with (1-phenylethyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of (1-Phenylethyl)xylene often involves continuous-flow processes to ensure high efficiency and yield. The use of heterogeneous catalysts, such as montmorillonite clay, has been reported to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
(1-Phenylethyl)xylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Depending on the conditions, products can range from alcohols to carboxylic acids.
Reduction: The major products are more saturated hydrocarbons.
Substitution: Products include halogenated, nitrated, or sulfonated derivatives of (1-Phenylethyl)xylene
科学研究应用
(1-Phenylethyl)xylene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of (1-Phenylethyl)xylene involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of corresponding oxidized products. In substitution reactions, the benzene ring undergoes electrophilic attack, resulting in the substitution of hydrogen atoms with other functional groups .
相似化合物的比较
Similar Compounds
Toluene: Another aromatic hydrocarbon with a single methyl group attached to the benzene ring.
Ethylbenzene: Similar to (1-Phenylethyl)xylene but with an ethyl group instead of a (1-phenylethyl) group.
Cumene: Contains an isopropyl group attached to the benzene ring.
Uniqueness
(1-Phenylethyl)xylene is unique due to the presence of the (1-phenylethyl) group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific industrial and research applications .
属性
分子式 |
C16H18 |
|---|---|
分子量 |
210.31 g/mol |
IUPAC 名称 |
1-methyl-4-(2-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-13-8-10-15(11-9-13)12-14(2)16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3 |
InChI 键 |
FGENDPZUDMGZES-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















